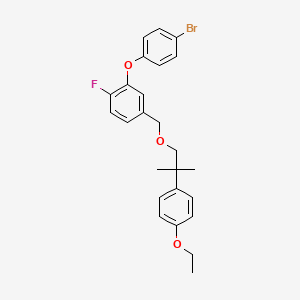
Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-" is an organic molecule with significant relevance in both scientific research and industrial applications. Comprising various functional groups including bromine, fluorine, and ethoxyphenyl, this compound presents a rich landscape for chemical reactivity and potential usage in diverse fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-" involves multiple steps, typically starting with the bromination of phenol derivatives, followed by etherification and subsequent fluorination. The exact synthetic route can vary, but generally includes:
Bromination: : Utilizing bromine or N-bromosuccinimide in an organic solvent under controlled temperature.
Etherification: : Reacting the brominated product with 4-ethoxyphenol under basic conditions.
Fluorination: : Finally, introducing a fluorine atom using a fluorinating agent such as Selectfluor.
Industrial Production Methods
In an industrial setting, these processes would be scaled up using continuous flow reactors to ensure consistency and efficiency. Industrial methods also incorporate advanced purification techniques such as column chromatography and recrystallization to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically affecting the phenyl groups.
Reduction: : Reduction reactions might target the bromine or fluorine substituents.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive halogen groups.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Common reducing agents such as lithium aluminium hydride.
Substitution: : Reagents like sodium ethoxide for nucleophilic substitution or aluminium chloride for electrophilic substitution.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a precursor to more complex molecules.
Biology
Biologically, its derivatives might be explored for pharmacological activities due to the presence of multiple functional groups.
Medicine
In medicine, the compound and its analogs could be researched for therapeutic potential, particularly as inhibitors or activators of specific biological pathways.
Industry
Industrially, it finds applications in the synthesis of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, influenced by its functional groups. The bromine, fluorine, and ethoxyphenyl groups may participate in binding interactions, leading to modulation of biological pathways. The exact mechanism often depends on the context of its use, whether as a chemical reagent or a biological agent.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 2-(4-chlorophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-
Benzene, 2-(4-iodophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-
Benzene, 2-(4-methylphenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-
Uniqueness
What sets "Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-" apart is the specific combination of its substituents
This intricate balance of properties and reactivity makes it a unique and valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
83493-52-1 |
|---|---|
Fórmula molecular |
C25H26BrFO3 |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-4-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-1-fluorobenzene |
InChI |
InChI=1S/C25H26BrFO3/c1-4-29-21-10-6-19(7-11-21)25(2,3)17-28-16-18-5-14-23(27)24(15-18)30-22-12-8-20(26)9-13-22/h5-15H,4,16-17H2,1-3H3 |
Clave InChI |
ZEEGKOJRDIONKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


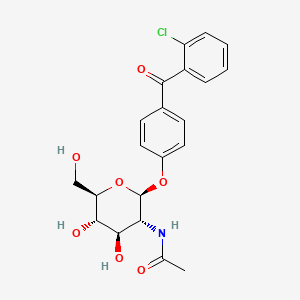
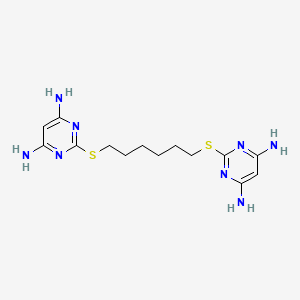
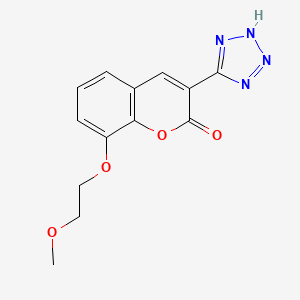
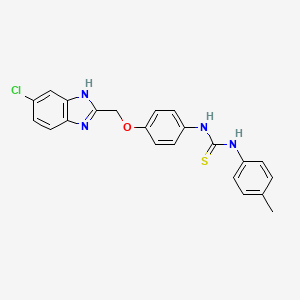
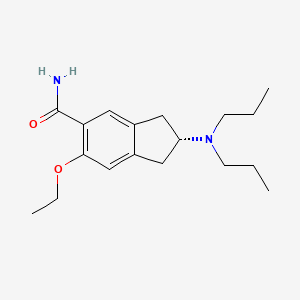
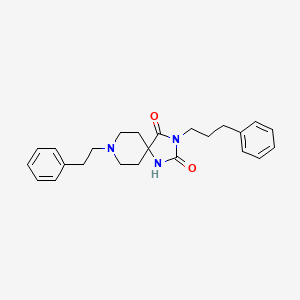
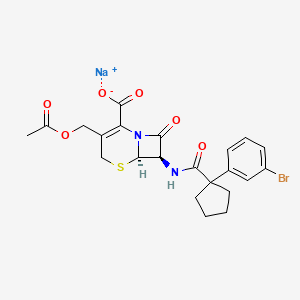

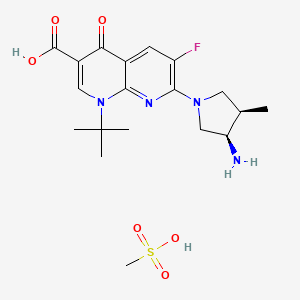



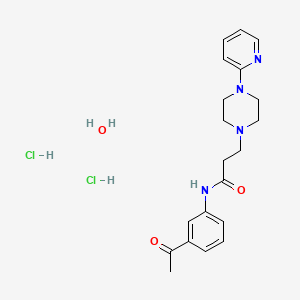
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
